molecular formula C7H3Cl2N3 B13984020 4,7-Dichloropyrido[4,3-D]pyrimidine

4,7-Dichloropyrido[4,3-D]pyrimidine

Cat. No.: B13984020
M. Wt: 200.02 g/mol
InChI Key: YXYITBIPRYGZDQ-UHFFFAOYSA-N
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Description

4,7-Dichloropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 7th positions of the pyrido[4,3-D]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is heated to reflux, and the product is isolated after acidification and filtration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the compound is typically produced in powder form with high purity .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki Coupling: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Scientific Research Applications

4,7-Dichloropyrido[4,3-D]pyrimidine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Dichloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern and the resulting biological activity. The presence of chlorine atoms at the 4th and 7th positions imparts distinct chemical reactivity and potential therapeutic properties compared to other pyridopyrimidine derivatives .

Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

4,7-dichloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H

InChI Key

YXYITBIPRYGZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=N2)Cl

Origin of Product

United States

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